molecular formula C19H17ClN2O2 B2501451 N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide CAS No. 866042-76-4

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide

Cat. No. B2501451
CAS RN: 866042-76-4
M. Wt: 340.81
InChI Key: CJAOJAJVKHESDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-aryl-2-chloroacetamides, which are closely related to the compound of interest, involves the use of doubly electrophilic building blocks. These building blocks facilitate the formation of ring annulated thiazolo[3,2-a]pyrimidinone products. The synthesis route described in the first paper yields the title compound with acceptable product yields and involves the elimination of aniline or 2-aminobenzothiazole as by-products. Analytical and spectral studies, along with single crystal X-ray data, have confirmed the structure of the reaction products .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various analytical techniques. Single crystal X-ray data provided in the first paper confirms the structure of the synthesized thiazolo[3,2-a]pyrimidinone products . This suggests that similar methods could be used to analyze the molecular structure of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of acetamide derivatives, as described in the second paper. These derivatives have been synthesized and screened for their cytotoxicity, indicating that the chemical reactions not only lead to the formation of the desired compounds but also impart biological activity, which could be relevant for the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods provide detailed information about the compounds' properties, which is essential for understanding their potential applications and behavior in various environments.

Relevant Case Studies

The second paper provides a case study where novel 2-chloro N-aryl substituted acetamide derivatives were synthesized and evaluated for in vitro anticancer activity on three different human leukemic cell lines. Among the synthesized compounds, one showed high cytotoxicity on PANC-1 and HepG2 cell lines, while another was moderately cytotoxic on MCF7. These case studies demonstrate the potential therapeutic applications of such compounds and suggest that similar studies could be conducted for N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide .

Scientific Research Applications

Potential Insecticidal Agents

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide derivatives have been synthesized and evaluated for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Compounds in this category exhibited excellent results, indicating their potential as insecticidal agents (Rashid et al., 2021).

Synthesis and Cyclisation Studies

The compound and related species have been the subject of synthetic and cyclisation studies under flash vacuum pyrolysis conditions. These studies have led to the formation of various fused heterocycles, offering insights into synthetic routes and chemical behavior (Cadogan et al., 2009).

Antinociceptive Activity

N-[2-(1H-pyrrol-1-yl)benzyl]arylacetamides, a similar class of compounds, have been synthesized and tested for their antinociceptive effects. Selected compounds showed significant activity in antinociceptive assays, indicating their potential for pain management (Mai et al., 1995).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies have been conducted on similar compounds, analyzing vibrational spectra and electronic properties. These studies also explored the compounds' potential as photosensitizers in dye-sensitized solar cells, indicating their relevance in photovoltaic efficiency modeling (Mary et al., 2020).

Antimicrobial Activities

Synthetic derivatives have been screened for antimicrobial activities against various bacterial and fungal species. Pyrrolone derivatives discovered have shown potential therapeutic intervention for microbial diseases, especially against fungal species (Husain et al., 2010).

Antimycotic Activity

Studies on N-(3-methyl-4-R-isoxazol-5-yl)-2-R1-4-R2-phenoxyacetamides, similar to the compound , have shown enhanced antimycotic activity, particularly against Candida albicans and Cryptococcus neoformans (Daidone et al., 1988).

Future Directions

Future research could focus on further exploring the synthesis methods, chemical properties, and potential applications of such compounds . Given the biological activity of pyrrole derivatives, these compounds could be of interest in the development of new pharmaceuticals .

Mechanism of Action

properties

IUPAC Name

N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-17-9-6-10-18(22-11-4-5-12-22)16(17)13-21-19(23)14-24-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAOJAJVKHESDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=C(C=CC=C2Cl)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide

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